molecular formula C22H19N3O3 B14246304 Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- CAS No. 304668-50-6

Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-

Cat. No.: B14246304
CAS No.: 304668-50-6
M. Wt: 373.4 g/mol
InChI Key: VYAHRJXJLCDGCR-UHFFFAOYSA-N
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Description

2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate typically involves the reaction of 2-hydroxy-5-benzaldehyde with a suitable aniline derivative under reflux conditions in a solvent like dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by washing with water and ethanol, followed by recrystallization from diethyl ether .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the methoxy and acetate groups can influence the compound’s solubility and reactivity. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(((4-(phenyldiazenyl)phenyl)imino)methyl)benzoic acid: Similar structure with a benzoic acid group instead of an acetate group.

    2-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenyl acetate:

Uniqueness

2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

304668-50-6

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

[2-methoxy-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] acetate

InChI

InChI=1S/C22H19N3O3/c1-16(26)28-21-13-8-17(14-22(21)27-2)15-23-18-9-11-20(12-10-18)25-24-19-6-4-3-5-7-19/h3-15H,1-2H3

InChI Key

VYAHRJXJLCDGCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC

Origin of Product

United States

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